molecular formula C16H22N4OS B5357550 2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B5357550
M. Wt: 318.4 g/mol
InChI Key: QPEQURUBQBWNNO-UHFFFAOYSA-N
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Description

2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-5-(2-methylpropyl)-1,2,4-triazole-3-thiol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s triazole ring is known to bind to enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(2-methylpropyl)-1,2,4-triazole-3-thiol
  • N-(3-methylphenyl)acetamide
  • 1,2,4-triazole derivatives

Uniqueness

What sets 2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities. The presence of both the triazole ring and the sulfanyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11(2)8-14-18-19-16(20(14)4)22-10-15(21)17-13-7-5-6-12(3)9-13/h5-7,9,11H,8,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEQURUBQBWNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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